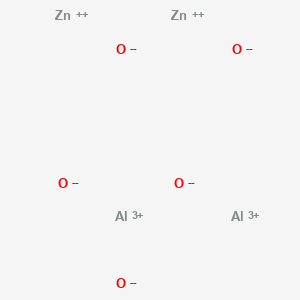
Aluminum zinc oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum Zinc Oxide, also known as AZO, is a highly insoluble thermally stable Aluminum source suitable for glass, optic, and ceramic applications . It is a wide-bandgap semiconductor, piezoelectric, and transparent conductive electrode . AZO thin films exhibit a higher optical transmittance compared to intrinsic ZnO films of the same thickness .
Synthesis Analysis
AZO powders are synthesized using various methods such as the co-precipitation method , hydrothermal treatment processing , and chemical precipitation method . The choice of aluminum precursor used for substitution of Al 3+ ions in ZnO host lattice is very important .The effect of aluminum doping ratio in AZO nanoparticles on structure, phase composition, and particle size has been investigated .
Chemical Reactions Analysis
The aluminothermic reaction of a mixture of aluminum and zinc oxide powders ball milled at ambient temperature was investigated . The reaction mechanism was recognized to be an interface controlled one .Physical And Chemical Properties Analysis
AZO is characterized by a wide-band gap, tunable conductivity with the dopant concentration, high carrier concentration (10 20 –10 21 cm −3) after doping, high transparency, and ease of synthesis in different forms or morphologies . The optical band gap is blueshifting from 3.13 eV to 3.45 eV with Al doping due to the Burstein–Moss effect .Wissenschaftliche Forschungsanwendungen
Nanoplasmonic and Hyperbolic Metamaterials : AZO is a low-loss plasmonic material that supports high dopant concentrations, enabling plasmonic activity at telecommunication wavelengths. Atomic layer deposition (ALD) techniques have been used to create high-quality AZO with applications in plasmonics and hyperbolic metamaterials (Riley et al., 2016).
Optoelectronic and Photovoltaic Applications : The use of aluminum as an n-type dopant in ZnO produces films with low resistivity and high transparency to visible light. Electron Backscatter Diffraction (EBSD) has been employed for crystallographic characterization of these films (Garcia et al., 2013).
UV Photodetector Synthesis : AZO nanostructures synthesized using spray pyrolysis technique show promising properties as UV photodetectors, demonstrating a shift in energy band-gap with varying aluminum concentrations (Ibraheam et al., 2019).
Catalyst and Catalyst Support : Zinc aluminate, a form of zinc aluminum oxide, has applications as a catalyst and catalyst support, with XPS spectra providing insights into its major photoelectron and Auger lines (Strohmeier, 1994).
Transparent Electrode Applications : Research on aluminum doping concentration in ZnO thin films highlights their use in transparent electrode applications, with studies showing the influence of doping on optical, electrical, and structural properties (Muiva et al., 2011).
Nanophotonic Devices : TCOs (Transparent Conducting Oxides) like AZO have been recognized for their potential in nanophotonic devices due to their low-losses and dynamic modulation properties (Boltasseva et al., 2019).
Gas-Sensing and Optoelectronic Devices : Centimeter long AZO nanofibers, prepared by electrospinning, have potential applications in gas-sensing and optoelectronic devices, with controlled morphology and diameter variations (Lin et al., 2007).
Transparent Conductive Oxides for Solar Cells : AZO layers, especially those deposited by the PLD method, have been investigated for their application as transparent front contacts in flexible photovoltaic cells (Sibínski et al., 2014).
Flexible Transparent Emitter Electrodes : The PLD method has been used to deposit ZnO:Al films on PET foil for potential application in flexible photovoltaic cells (Sibínski et al., 2014).
Cytotoxicity for Wound Healing Applications : A study on ZnO coatings on nanoporous aluminum oxide membranes evaluated their cytotoxicity to macrophages, demonstrating potential for wound healing applications (Petrochenko et al., 2013).
Wirkmechanismus
The doping mechanism in AZO films has been interpreted by considering the relationship between Hall mobility and effective mass of electrons with carrier concentrations . Both degeneracy and the nonparabolic nature of the conduction band are taken into account for determining the charge state of the dopant .
Safety and Hazards
When handling AZO, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
With the continuous growth in the optoelectronic industry, the demand for novel and highly efficient materials is also growing. Specifically, the demand for the key component of several optoelectronic devices, i.e., transparent conducting oxides (TCOs), is receiving significant attention . In this regard, doped zinc oxide (ZnO), in particular, solution-processed aluminum doped ZnO (AZO), is emerging as a leading candidate to replace ITO due to its high abundant and exceptional physical/chemical properties .
Eigenschaften
IUPAC Name |
dialuminum;dizinc;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.5O.2Zn/q2*+3;5*-2;2*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAONJTDQXUSBGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Zn+2].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O5Zn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum zinc oxide | |
CAS RN |
12068-53-0 |
Source


|
| Record name | Aluminum zinc oxide (Al2ZnO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dialuminium zinc tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

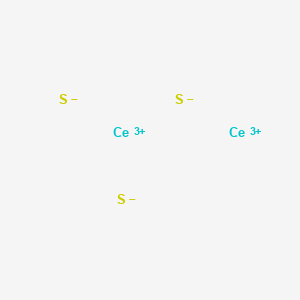

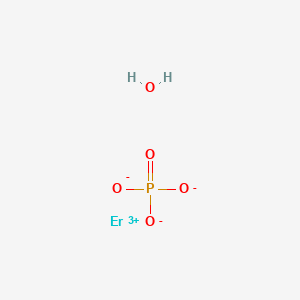
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
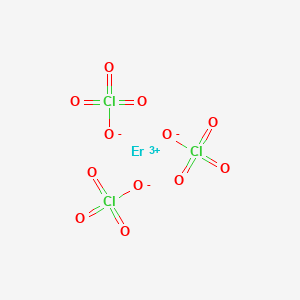
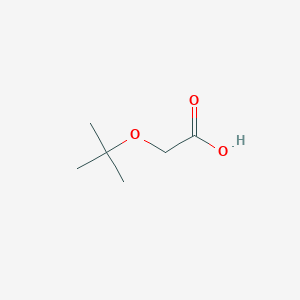
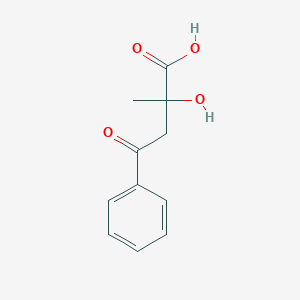




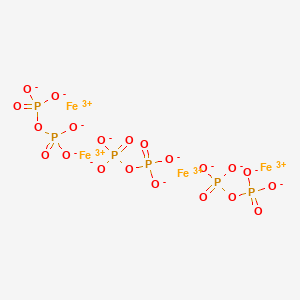

![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)